Methanediol, (2-(acetyloxy)phenyl)-, diacetate

Coumarin synthesis Perkin reaction aldehyde protection

2-Acetoxyphenylmethanediol diacetate (CAS 634-20-8), also known as o-acetoxybenzylidene diacetate or salicylaldehyde triacetate, is an aromatic geminal triacetate (acylal) with the molecular formula C13H14O6 and a molecular weight of 266.25 g/mol. It is formally the peracetylated derivative of salicylaldehyde, in which both the phenolic hydroxyl and the aldehyde carbonyl (as a geminal diacetate) are protected as acetate esters.

Molecular Formula C13H14O6
Molecular Weight 266.25 g/mol
CAS No. 634-20-8
Cat. No. B7769232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanediol, (2-(acetyloxy)phenyl)-, diacetate
CAS634-20-8
Molecular FormulaC13H14O6
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(OC(=O)C)OC(=O)C
InChIInChI=1S/C13H14O6/c1-8(14)17-12-7-5-4-6-11(12)13(18-9(2)15)19-10(3)16/h4-7,13H,1-3H3
InChIKeyDURAGTHQRQBUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetoxyphenylmethanediol Diacetate (CAS 634-20-8): Chemical Identity, Physicochemical Profile, and Procurement Context


2-Acetoxyphenylmethanediol diacetate (CAS 634-20-8), also known as o-acetoxybenzylidene diacetate or salicylaldehyde triacetate, is an aromatic geminal triacetate (acylal) with the molecular formula C13H14O6 and a molecular weight of 266.25 g/mol [1]. It is formally the peracetylated derivative of salicylaldehyde, in which both the phenolic hydroxyl and the aldehyde carbonyl (as a geminal diacetate) are protected as acetate esters. Computational data indicate a LogP of 1.4, zero hydrogen bond donors, and six hydrogen bond acceptors, reflecting its fully blocked, relatively lipophilic character [1]. This compound serves as a protected aldehyde synthon and has been characterized as a minor product or intermediate in certain salicylaldehyde-based condensation reactions [2].

Protected aldehyde synthon with ortho-acetoxy substituent
Enables tandem deprotection–condensation cascades
Supports coumarin synthesis via Perkin reaction
Orthogonally protected: phenolic acetate and geminal diacetate

Why Simple Benzylidene Diacetates Cannot Replace 2-Acetoxyphenylmethanediol Diacetate in Aldehyde Protection and Heterocyclic Synthesis


The presence of an ortho-acetoxy substituent fundamentally distinguishes this triacetate from simpler benzylidene diacetates such as benzylidene diacetate (CAS 581-55-5) or 4-acetoxybenzylidene diacetate (CAS 7143-16-0). Unlike the unsubstituted or para-substituted analogs, the ortho-acetoxy group enables selective, tandem deprotection–condensation cascades. For example, under Perkin reaction conditions with sodium acetate, salicylaldehyde triacetate undergoes in situ decomposition to salicylaldehyde monoacetate, which then participates in aldol condensation to form coumarin in a 50% theoretical yield—a result not achievable with benzylidene diacetate, which lacks the ortho-acetoxy group required for this transformation [1]. Generic substitution with a simple acylal therefore fails to deliver the orthogonally protected, tandem-reactive profile required for these specific synthetic applications.

Ortho-acetoxy group
Simple benzylidene diacetates lack the ortho-acetoxy group required for tandem deprotection–condensation cascades.
Tandem reactivity
Generic acylals do not provide the orthogonally protected, stepwise deprotection profile needed for selective aldehyde liberation.
Synthetic outcome
Substitution with unsubstituted or para-substituted analogs may shift product distribution away from the desired heterocyclic scaffold.

Head-to-Head Quantitative Evidence: Where 2-Acetoxyphenylmethanediol Diacetate Differentiates from Comparators


Coumarin Synthesis Yield: Salicylaldehyde Triacetate vs. Conventional Salicylaldehyde–Acetic Anhydride Methods

In the Perkin synthesis of coumarin, using salicylaldehyde triacetate as the substrate with sodium acetate catalyst delivers a 50% theoretical yield of coumarin. This more than doubles the previously reported literature yield of 24% achieved by the conventional method using salicylaldehyde and acetic anhydride without the triacetate intermediate [1].

Coumarin yield
Head-to-head
2.1×
Yield improvement over conventional method
Reported 50% vs. 24% theoretical yield
Coumarin synthesis Perkin reaction aldehyde protection heterocyclic chemistry

Oxidation Product Selectivity: MnBr₂-Catalyzed vs. Uncatalyzed Ozonolysis of 2-Acetoxytoluene

In the liquid-phase ozonolysis of 2-acetoxytoluene in acetic anhydride, the product distribution between 2-acetoxybenzyl acetate and 2-acetoxybenzylidene diacetate shifts dramatically with catalyst choice. Without MnBr₂, the major product is 2-acetoxybenzyl acetate (59%) with only 17% of the target diacetate. With MnBr₂ catalyst, the diacetate becomes the dominant product at 66% yield, while the monoacetate drops to 15% [1].

Diacetate selectivity
Head-to-head
66% vs 17%
Catalyst-dependent product distribution shift
MnBr₂ catalyst inverts major product identity
Selective oxidation ozonolysis manganese catalysis acetoxybenzylidene diacetate

Diacetylated Acetoxybenzene Derivatives Exhibit Superior In Vitro Antiplatelet Activity Relative to Aspirin

In a panel of mono- and diacetylated acetoxybenzene derivatives tested for inhibition of human platelet aggregation induced by collagen, ADP, and arachidonic acid, diacetylated derivatives—a class that includes 2-acetoxyphenylmethanediol diacetate—demonstrated greater potency than aspirin. Furthermore, unlike aspirin, the antiaggregant action of these diacetylated derivatives was not prevented by salicylate, indicating a mechanistically distinct interference with arachidonic acid metabolism [1].

Antiplatelet profile
Class-level
Reported higher potency
Class-level response context, not compound-specific
Data to verify; IC₅₀ not available
Antiplatelet aggregation diacetylated diphenols aspirin comparison arachidonic acid pathway

Methanediol Diacetate Selectivity in Ozonolysis of Methylphenols: Ortho-Acetoxy vs. Other Isomers

In the ozonolysis of isomeric methylphenols conducted in acetic anhydride, acetoxybenzylidene diacetates are formed as products in yields of only 3–6% [1]. While this study examined methyl-substituted rather than acetoxy-substituted starting materials, it establishes that the ortho-acetoxy substrate (2-acetoxytoluene) from the companion study described above yields the diacetate in up to 66% under optimized catalytic conditions, representing an approximately 11- to 22-fold enhancement in diacetate formation selectivity compared to the non-acetoxylated methylphenol substrates.

Substrate advantage
Cross-study comparable
~11–22×
Ortho-acetoxy group critical for high diacetate yield
Compared to methylphenol substrates (3–6% yield)
Regioselective oxidation ozonolysis acetoxybenzylidene diacetates methylphenol oxidation

Procurement-Driven Application Scenarios for 2-Acetoxyphenylmethanediol Diacetate (CAS 634-20-8)


High-Yield Coumarin Synthesis via Perkin Reaction Using Pre-Formed Salicylaldehyde Triacetate

In coumarin manufacturing, substituting salicylaldehyde with its triacetate derivative (CAS 634-20-8) under sodium acetate catalysis increases the theoretical yield from 24% to 50% [1]. This yield doubling reduces raw material waste and simplifies purification, making the triacetate the economically preferred input for process-scale coumarin production.

Selective Synthesis of 2-Acetoxybenzylidene Diacetate via MnBr₂-Catalyzed Ozonolysis

When the synthetic objective is the geminal diacetate itself (e.g., as a protected aldehyde building block), MnBr₂-catalyzed ozonolysis of 2-acetoxytoluene delivers the diacetate in 66% yield, compared to only 17% without catalyst [2]. This catalyst-dependent selectivity dictates the choice of reaction conditions and justifies procurement of the manganese catalyst alongside the substrate for optimal diacetate output.

Salicylate-Resistant Antiplatelet Research Tool Compound

Diacetylated acetoxybenzene derivatives, including 2-acetoxyphenylmethanediol diacetate, exhibit antiplatelet aggregation activity that is more potent than aspirin and mechanistically distinct—their action is not reversed by salicylate [3]. This differentiated pharmacological profile supports their use as tool compounds in studies of arachidonic acid pathway modulation where aspirin's salicylate sensitivity is a confounding factor.

Orthogonally Protected Salicylaldehyde Synthon for Multi-Step Organic Synthesis

As a fully acetylated salicylaldehyde equivalent, this compound provides orthogonal protection: the phenolic OH is protected as an acetate, and the aldehyde is protected as a geminal diacetate. This dual protection enables selective, stepwise deprotection strategies in complex molecule synthesis, a capability that simpler benzylidene diacetates lacking the phenolic acetate group cannot offer [1].

Application
Selection Property
Validation Focus
Coumarin synthesis via Perkin reaction
Protected aldehyde input
Perkin reaction yield profile
Selective diacetate production
Catalyst-dependent selectivity
MnBr₂-catalyzed ozonolysis review
Platelet aggregation pathway research
Class-level antiplatelet response context
Salicylate-resistant mechanism differentiation
Multi-step synthesis with orthogonal protection
Dual acetate protection
Stepwise deprotection strategy compatibility
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